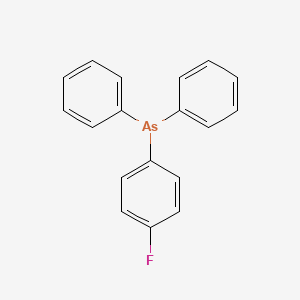
2,2',3,3',5,5',6-Heptabromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,5,5’,6-Heptabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various consumer products, including plastics, textiles, and electronic devices . Due to their persistence in the environment and potential health risks, the use of polybrominated biphenyls has been restricted or banned in many regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’,6-Heptabromobiphenyl typically involves the bromination of biphenyl under controlled conditions. The reaction is carried out using bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum bromide . The reaction conditions, including temperature and solvent, are carefully optimized to achieve the desired degree of bromination.
Industrial Production Methods: Industrial production of 2,2’,3,3’,5,5’,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in reactors designed to handle large volumes of reactants and products. The final product is purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,3’,5,5’,6-Heptabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the biphenyl core or the bromine substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,5’,6-Heptabromobiphenyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine function and its toxicological profile.
Medicine: Studied for its potential health effects, including its role in metabolic interference and its impact on human health.
Industry: Utilized as a flame retardant in the production of plastics, textiles, and electronic devices
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,5’,6-Heptabromobiphenyl involves its interaction with various molecular targets and pathways:
Transcriptional Activation: It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes and activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1.
Similar Compounds:
- 2,2’,3,4,4’,5,6’-Heptabromobiphenyl
- 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
- 2,2’,3,4’,5,5’,6-Heptabromobiphenyl
Comparison: While all these compounds are polybrominated biphenyls, they differ in the positions of the bromine atoms on the biphenyl structure. This variation can influence their chemical reactivity, environmental persistence, and biological effects. For example, 2,2’,3,3’,5,5’,6-Heptabromobiphenyl is unique in its specific bromination pattern, which may affect its interaction with biological targets and its overall toxicity .
Eigenschaften
| 119264-54-9 | |
Molekularformel |
C12H3Br7 |
Molekulargewicht |
706.5 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(10(17)6(14)2-4)9-11(18)7(15)3-8(16)12(9)19/h1-3H |
InChI-Schlüssel |
DIMYEFPFSWJMHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)



![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)

